Aminophylline dihydrate
CAS No.: 72487-55-9
Cat. No.: VC13575650
Molecular Formula: C16H28N10O6
Molecular Weight: 456.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72487-55-9 |
|---|---|
| Molecular Formula | C16H28N10O6 |
| Molecular Weight | 456.46 g/mol |
| IUPAC Name | 1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;dihydrate |
| Standard InChI | InChI=1S/2C7H8N4O2.C2H8N2.2H2O/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4;;/h2*3H,1-2H3,(H,8,9);1-4H2;2*1H2 |
| Standard InChI Key | FXNJPZOEDHBGEY-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O.O |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O.O |
Introduction
Chemical Structure and Physicochemical Properties
Aminophylline dihydrate is a 2:1 molar complex of theophylline (3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione) and ethylenediamine, with two water molecules of hydration . The ethylenediamine component improves aqueous solubility, addressing theophylline’s limited dissolution in biological fluids . The molecular formula is , yielding a molar mass of 456.46 g/mol .
Solubility and Stability
-
Water: Freely soluble, though solutions may become cloudy upon exposure to atmospheric carbon dioxide due to ethylenediamine volatility .
-
Ether: Practically insoluble .
The compound is hygroscopic and requires storage in tightly sealed containers protected from light to prevent degradation .
Pharmacological Mechanisms
Aminophylline dihydrate exerts dual therapeutic effects through nonselective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism .
Bronchodilation
PDE III and IV inhibition elevates intracellular cyclic adenosine monophosphate (cAMP), relaxing bronchial smooth muscle . This mechanism complements β2-adrenergic agonists but with lower potency and shorter duration .
Non-Bronchodilator Effects
-
Diaphragmatic Contractility: Enhances calcium uptake in diaphragmatic muscles, improving respiratory muscle function in obstructive lung diseases .
-
Anti-Inflammatory Action: Suppresses neutrophil activation and cytokine release, though clinical relevance remains debated .
Pharmacokinetics
-
Metabolism: Hepatic via CYP1A2 (demethylation) and CYP2E1/3A4 (hydroxylation), forming active metabolites like caffeine .
-
Elimination: Half-life of 7–9 hours; 10% excreted unchanged in adults, rising to 50% in neonates .
Clinical Applications and Guidelines
Asthma and COPD
Historically used for acute exacerbations, aminophylline dihydrate is now relegated to adjunctive therapy due to narrow therapeutic index (10–20 µg/mL) . The 2020 Global Initiative for Asthma (GINA) and 2019 Global Initiative for Chronic Obstructive Lung Disease (GOLD) guidelines recommend against its use, citing inferior efficacy and higher toxicity compared to inhaled bronchodilators .
Neonatal Apnea
Off-label use persists in preterm infants with apnea of prematurity, though caffeine citrate is preferred for its safer profile .
Nuclear Stress Test Reversal
Aminophylline dihydrate (50–250 mg IV) reverses adenosine-, dipyridamole-, or regadenoson-induced adverse effects (e.g., angina, hypotension) during cardiac stress testing . The American Society of Nuclear Cardiology endorses this application, though adenosine’s short half-life often obviates the need for reversal .
Bradycardia Prevention
Effective in preventing slow heart rates during right coronary artery atherectomy .
Dosage and Administration
Dosing must be individualized, with serum theophylline monitoring to avoid toxicity .
Adult Dosage
Pediatric Considerations
Adverse Effects and Toxicity
Common Reactions
Management of Overdose
Emerging Research and Off-Label Uses
Topical Fat Reduction
Preliminary studies suggest aminophylline creams reduce subcutaneous fat via lipolytic activity, though efficacy remains unproven in randomized trials .
Anaphylaxis Adjunct
Case reports highlight utility in refractory anaphylactic shock, potentially through catecholamine potentiation .
Regulatory and Compounding Considerations
Stability in Solution
Aminophylline dihydrate injection (25 mg/mL) has a pH of 8.6–9.0 and osmolarity of 0.17 mOsm/mL . Cloudiness upon exposure to CO₂ necessitates discarding compromised solutions .
Compounding Challenges
The ethylenediamine component may cause allergic reactions, requiring alternative theophylline salts in sensitive patients .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume